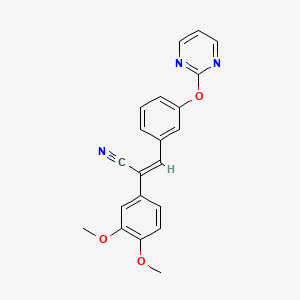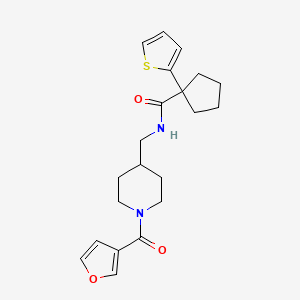![molecular formula C19H21N3S B2359433 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 1023443-89-1](/img/structure/B2359433.png)
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (DMPTI) is a thiourea derivative that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to bind to proteins, carbohydrates, and other molecules, and its potential use as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- Synthesis Techniques : The compound is synthesized through various methods, contributing to the field of synthetic chemistry. For instance, a novel method was developed for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides, showcasing innovative approaches in compound synthesis (Kobayashi, Yamane, & Fukamachi, 2013).
- Crystal Structure Analysis : Studies have detailed the crystal structure of related thiourea compounds, providing insights into their molecular configurations and properties. This includes the analysis of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, which contributes to understanding the structural characteristics of similar compounds (Ji, 2006).
Biological and Medicinal Applications
- Antimicrobial Activity : Research into thiourea derivatives, including those similar to 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, reveals potential antimicrobial properties. For example, the synthesis of novel macroheterocycles containing phosphorus and nitrogen, including indolyl derivatives, has been investigated for their potential applications in medicine (Babu, Srinivasulu, Prasad, & Raju, 2007).
- Catalytic Applications : The compound's analogues have been studied for their catalytic properties. For instance, a thiourea-supported copper(I) chloride catalyst was developed, demonstrating high catalytic activity in azide–alkyne cycloaddition reactions. This underscores the potential utility of such compounds in catalytic processes (Barman, Sinha, & Nembenna, 2016).
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-6-5-7-14(2)18(13)22-19(23)20-11-10-15-12-21-17-9-4-3-8-16(15)17/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQZVEPWZZHYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2359353.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2359370.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)